molecular formula C15H13BrN2S B5138890 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole

Cat. No.: B5138890
M. Wt: 333.2 g/mol
InChI Key: JWIKUYGTKQWIEZ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole, also known as BPTD, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various areas of research, including its potential as a therapeutic agent for certain diseases. The purpose of

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in inflammation. Specifically, this compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, this compound has also been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been shown to have antitumor effects, which could make it a potential candidate for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to be relatively stable under various conditions, which makes it a useful compound for studying the effects of different variables on its activity. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several future directions for research involving 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole. One area of research that could be explored is the development of this compound-based therapeutic agents for the treatment of inflammatory diseases and cancer. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its effects on different biochemical and physiological pathways. Finally, research could be conducted to explore the potential use of this compound in combination with other compounds for the treatment of various diseases.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization with methyl phenyl ketone. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

2-(4-bromophenyl)-2-methyl-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been studied for its potential use in various areas of scientific research. One area of research where this compound has shown promise is in the development of therapeutic agents for certain diseases. For example, this compound has been shown to have anti-inflammatory effects, which could make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

2-(4-bromophenyl)-2-methyl-5-phenyl-3H-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2S/c1-15(12-7-9-13(16)10-8-12)18-17-14(19-15)11-5-3-2-4-6-11/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIKUYGTKQWIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NN=C(S1)C2=CC=CC=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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